molecular formula C5H4F2N2 B1312756 2,6-Difluoropyridin-4-amine CAS No. 63489-58-7

2,6-Difluoropyridin-4-amine

Cat. No. B1312756
CAS RN: 63489-58-7
M. Wt: 130.1 g/mol
InChI Key: OWXBXLGJIFPPMS-UHFFFAOYSA-N
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Description

2,6-Difluoropyridin-4-amine is a chemical compound with the CAS Number: 63489-58-7 . It has a molecular weight of 130.1 and its IUPAC name is 2,6-difluoro-4-pyridinamine . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,6-Difluoropyridin-4-amine is 1S/C5H4F2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) . This indicates that the molecule consists of a pyridine ring with two fluorine atoms and one amine group attached to it.


Physical And Chemical Properties Analysis

2,6-Difluoropyridin-4-amine is a solid at room temperature . It has a molecular weight of 130.1 .

Scientific Research Applications

Application

The compound “2,6-Difluoropyridin-4-amine” is a derivative of pyridine and has been studied for its potential as an antimicrobial agent .

Method of Application

The study involved quantum-chemical computational calculations using the DFT/B3LYP/6-311++G(d,p) method and basis set . The electronic structure of the compound was explored, and spectroscopic, electronic, Mulliken population analysis, and molecular electrostatic potential surface (MESP) calculations were carried out .

Results

The study found that the compound shows low reactivity and stability in the gas phase with a highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of 6.0214 eV . In silico molecular docking investigated their promise as antimicrobial agents by targeting key enzyme DNA gyrase. The obtained binding energy revealed a significant inhibitory potential docking score of -4.07 kcal/mol .

Material Science

Application

“2,6-Difluoropyridin-4-amine” has been used in the preparation of poly(pyridine ether)s via polycondensation with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .

Method of Application

The method involved the polycondensation of bistrimethylsilyl derivatives of various diphenols with 2,6-difluoropyridine in N-methylpyrrolidone in the presence of K2CO3 .

Results

The specific results or outcomes of this application were not detailed in the source .

Synthesis of Chemical Compounds

Application

“2,6-Difluoropyridin-4-amine” is an intermediate in the synthesis of many chemical compounds .

Results

The compound has been used in the synthesis of Fluroxypyr Ethyl Ester, and Fluroxypyr .

Solvent Effects and Spectroscopic Properties Study

Application

The compound “2,6-Difluoropyridin-4-amine” has been used in a study exploring solvent effects, structural and spectroscopic properties, chemical shifts, bonding nature, reactive sites .

Method of Application

The study involved quantum-chemical computational calculations using the DFT/B3LYP/6-311++G(d,p) method and basis set . The electronic structure of the compound was explored, and spectroscopic, electronic, Mulliken population analysis, and molecular electrostatic potential surface (MESP) calculations were carried out .

Results

The study found that the compound shows low reactivity and stability in the gas phase with a highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of 6.0214 eV .

Antiviral Activities

Application

Pyridine derivatives, including “2,6-Difluoropyridin-4-amine”, have been studied for their antiviral activities .

Method of Application

The specific methods and procedures can vary depending on the target virus and the context of the study .

Results

While the specific results or outcomes of this application were not detailed in the source , the study suggests that pyridine derivatives could potentially be used in the development of new antiviral drugs .

Chemosensing Applications

Application

Pyridine derivatives, including “2,6-Difluoropyridin-4-amine”, have been used in chemosensing applications .

Method of Application

The specific methods and procedures can vary depending on the target chemical compounds and the context of the study .

Results

While the specific results or outcomes of this application were not detailed in the source , the study suggests that pyridine derivatives could potentially be used in the development of new chemosensing technologies .

Safety And Hazards

The safety information for 2,6-Difluoropyridin-4-amine includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2,6-difluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXBXLGJIFPPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461139
Record name 2,6-difluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyridin-4-amine

CAS RN

63489-58-7
Record name 2,6-difluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoropyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Omar, E Irran, D Wiedemann, D Baabe… - … für Naturforschung B, 2023 - degruyter.com
4-(2,6-Di(2H-indazol-2-yl)pyridin-4-yl)benzoic acid (1) and 10-(2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)anthracene-9-carboxylic acid (2) were required for adsorption studies on Ag(111), with …
Number of citations: 2 www.degruyter.com
AY Guan, CL Liu, XF Sun, Y Xie, MA Wang - Bioorganic & Medicinal …, 2016 - Elsevier
Pyridine-based compounds have been playing a crucial role as agrochemicals or pesticides including fungicides, insecticides/acaricides and herbicides, etc. Since most of the …
Number of citations: 202 www.sciencedirect.com
S Omar - 2022 - depositonce.tu-berlin.de
My first acknowledgment goes to my supervisor Prof. Dr. Andreas Grohmann, who was super supportive from the first moment for me in Berlin. He never hesitated to give support and …
Number of citations: 4 depositonce.tu-berlin.de

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